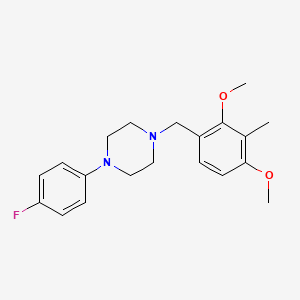![molecular formula C14H14N2OS B5705218 N-[3-(methylthio)phenyl]-N'-phenylurea](/img/structure/B5705218.png)
N-[3-(methylthio)phenyl]-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(methylthio)phenyl]-N'-phenylurea, commonly known as Prometryn, is a herbicide that is widely used in agriculture. It belongs to the group of triazines and is known for its effectiveness in controlling weeds.
Mecanismo De Acción
Prometryn acts as a photosynthesis inhibitor by blocking the electron transport chain in plants. It binds to the D1 protein of photosystem II, which disrupts the transfer of electrons from water to NADP+. This results in the production of reactive oxygen species, which damage the photosynthetic machinery and ultimately lead to the death of the plant.
Biochemical and Physiological Effects
Prometryn has been shown to have both acute and chronic effects on non-target organisms. In plants, it causes chlorosis, necrosis, and stunted growth. In animals, it can cause liver and kidney damage, reproductive toxicity, and developmental abnormalities. Prometryn has also been shown to have an impact on soil microbial communities, leading to changes in nutrient cycling and soil structure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Prometryn is a useful tool for studying the effects of herbicides on plants and the environment. It is relatively easy to apply and has a well-characterized mode of action. However, its use in lab experiments is limited by its toxicity to non-target organisms. Careful consideration must be given to the dosage and application method to minimize the impact on non-target organisms.
Direcciones Futuras
There are several areas of research that could be explored in the future. One area is the development of more environmentally friendly herbicides that are less toxic to non-target organisms. Another area is the investigation of the long-term effects of herbicides on soil properties and microbial communities. Finally, the impact of herbicides on ecosystem services such as pollination and pest control should be further studied to better understand the broader implications of their use.
Conclusion
Prometryn is a widely used herbicide that has been extensively studied in scientific research. Its mode of action as a photosynthesis inhibitor has been well characterized, and its effects on plants, animals, and soil microbial communities are well documented. While it is a useful tool for studying the effects of herbicides, its toxicity to non-target organisms limits its use in lab experiments. Further research is needed to develop more environmentally friendly herbicides and to better understand the broader implications of their use.
Métodos De Síntesis
Prometryn is synthesized by reacting 3-methylthioaniline with cyanic acid and phenylisocyanate. The reaction takes place in the presence of a catalyst such as potassium hydroxide. The resulting product is then purified and crystallized to obtain pure Prometryn.
Aplicaciones Científicas De Investigación
Prometryn is extensively used in scientific research to study its effects on plants and the environment. It is used to investigate the impact of herbicides on crop growth, soil properties, and microbial communities. Prometryn is also used to study the effects of herbicides on non-target organisms such as insects, birds, and mammals.
Propiedades
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-18-13-9-5-8-12(10-13)16-14(17)15-11-6-3-2-4-7-11/h2-10H,1H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKAWEGBSNFGMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Methylsulfanyl)phenyl]-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethyl-3-(4-fluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5705183.png)

![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5705198.png)


![N-[1,1-dimethyl-2-(1-piperazinyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5705215.png)
![ethyl 2-[(4-methylphenoxy)methyl]imidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B5705220.png)




![2-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5705252.png)